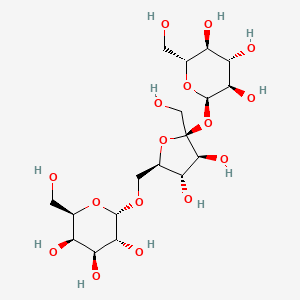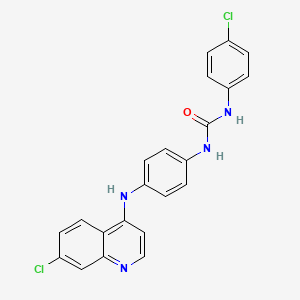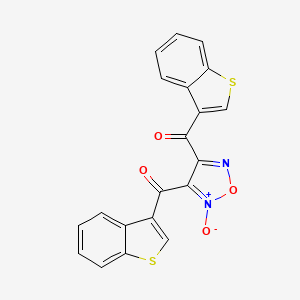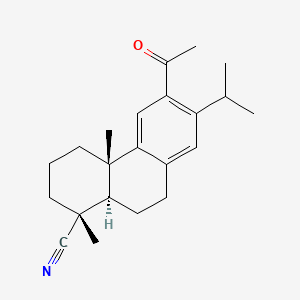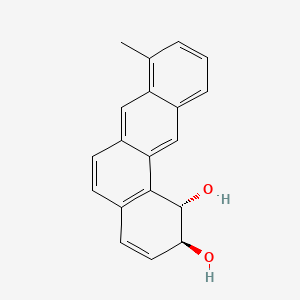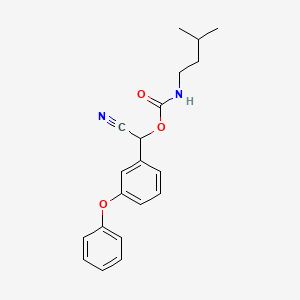
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine typically involves the following steps:
Glycosylation Reaction: The starting material, a purine base, undergoes a glycosylation reaction with a protected ribose derivative. This step is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protected ribose derivative is then deprotected to yield the desired nucleoside analog. Common deprotection reagents include acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation and deprotection reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for the efficient production of this compound.
化学反应分析
Types of Reactions
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the purine base.
Reduction: Reduced forms of the nucleoside analog.
Substitution: Alkylated purine derivatives.
科学研究应用
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and its ability to inhibit certain enzymes.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during DNA or RNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can inhibit the replication of viral genomes or induce cell death in rapidly dividing cancer cells.
相似化合物的比较
Similar Compounds
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-oxopurine
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-(methylthio)purine
Uniqueness
Compared to its analogs, 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is unique due to its specific structural modifications, which confer distinct biological activities. For instance, the absence of the 2’ and 3’ hydroxyl groups makes it more resistant to enzymatic degradation, enhancing its stability and efficacy in therapeutic applications.
属性
CAS 编号 |
126502-08-7 |
|---|---|
分子式 |
C10H12N4O2 |
分子量 |
220.23 g/mol |
IUPAC 名称 |
[(2S,5R)-5-purin-9-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N4O2/c15-4-7-1-2-9(16-7)14-6-13-8-3-11-5-12-10(8)14/h3,5-7,9,15H,1-2,4H2/t7-,9+/m0/s1 |
InChI 键 |
GKYNWIQWAXROLY-IONNQARKSA-N |
手性 SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=CN=CN=C32 |
规范 SMILES |
C1CC(OC1CO)N2C=NC3=CN=CN=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


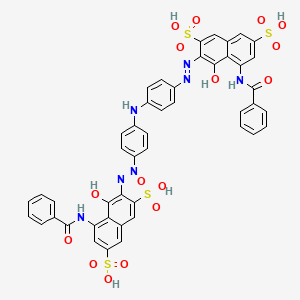


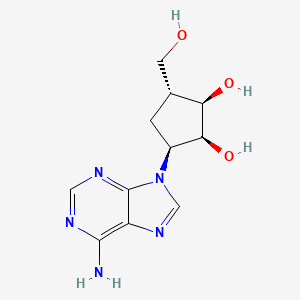
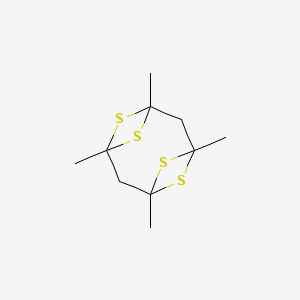
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
